![molecular formula C15H12Cl3NO2S2 B2395177 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine CAS No. 497234-92-1](/img/structure/B2395177.png)
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a chemical compound that belongs to the thiazolidine family. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antiviral Activity
Compounds with a thiadiazole sulfonamide structure have been synthesized and evaluated for their antiviral properties, specifically against tobacco mosaic virus, indicating potential application in antiviral research (Chen et al., 2010).
Anticancer and Pro-apoptotic Applications
Derivatives of indapamide, a compound structurally similar to thiazolidines, have shown significant proapoptotic activity in melanoma cell lines, suggesting a potential use in cancer therapy (Yılmaz et al., 2015).
Antitumor Evaluation
Research on 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with various pharmacophores, including thiazolidinones, has demonstrated promising antitumor activity across a range of tumor cell lines (Rostom, 2006).
Antimicrobial Activity
Studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Patel et al., 2010).
Drug Transport Systems
Innovative drug transport systems using gold nanoparticles stabilized with thiazole complexes have been developed to improve drug delivery, indicating the compound's potential in nanomedicine applications (Asela et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S2/c16-12-4-2-1-3-11(12)15-19(7-8-22-15)23(20,21)10-5-6-13(17)14(18)9-10/h1-6,9,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZHKLRUYJUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.